REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:13]1)[C:7](=[O:12])[NH:8][CH2:9][CH2:10][O:11]2.[Cl:17][CH2:18][c:19]1[n:20][cH:21][cH:22][cH:23][n:24]1.[ClH:16].[H-:14].[Na+:15].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:13]1)[C:7](=[O:12])[N:8]([CH2:18][c:19]1[n:20][cH:21][cH:22][cH:23][n:24]1)[CH2:9][CH2:10][O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NCCOc2ccc(Br)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ncccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C1c2cc(Br)ccc2OCCN1Cc1ncccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |